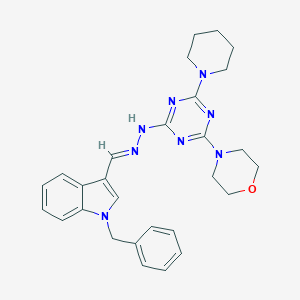![molecular formula C23H19N3O5S B301632 N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying biological systems and as a potential therapeutic agent. In
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood. However, it is believed to work by binding to specific proteins and enzymes, altering their function and activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments is its ability to interact with specific proteins and enzymes. This makes it a useful tool for studying their functions and interactions. However, one limitation of using this compound is its potential toxicity. Careful handling and dosing are required to ensure the safety of researchers and experimental subjects.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One potential direction is to further explore its anti-inflammatory and neuroprotective properties for potential therapeutic applications. Additionally, research could focus on identifying specific proteins and enzymes that interact with this compound, providing insight into their functions and potential therapeutic targets. Finally, research could focus on developing safer and more effective analogs of this compound for use in scientific research and therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a multi-step process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 1,3-benzodioxole with ethyl isocyanoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,4-thiazolidinedione in the presence of a catalyst to form the final product.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has shown promise in various scientific research applications. One of the primary uses of this compound is as a tool for studying biological systems. It has been shown to interact with various proteins and enzymes, making it a useful tool for studying their functions and interactions.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
Formule moléculaire |
C23H19N3O5S |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C23H19N3O5S/c1-2-25-11-14(16-5-3-4-6-17(16)25)9-20-22(28)26(23(29)32-20)12-21(27)24-15-7-8-18-19(10-15)31-13-30-18/h3-11H,2,12-13H2,1H3,(H,24,27)/b20-9- |
Clé InChI |
NMZWQNBOBGBZSG-UKWGHVSLSA-N |
SMILES isomérique |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES canonique |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-(2-chlorophenyl)-2-(2,3-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301549.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301552.png)
![ethyl 5-(2-chlorophenyl)-2-[(4-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301553.png)
![ethyl 2-(5-bromo-3-chloro-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301554.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301555.png)
![Methyl 4-{[({6-[({2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}carbonyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B301557.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B301559.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B301571.png)